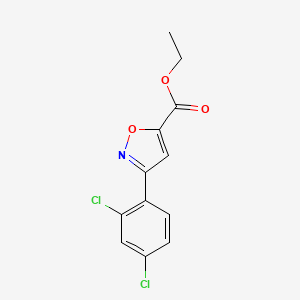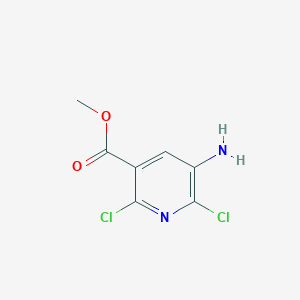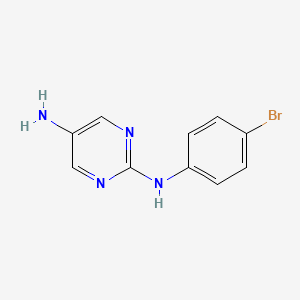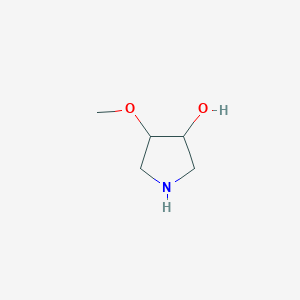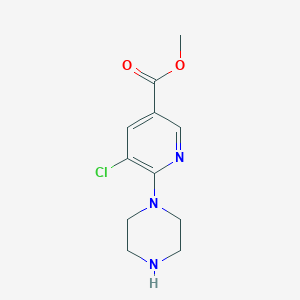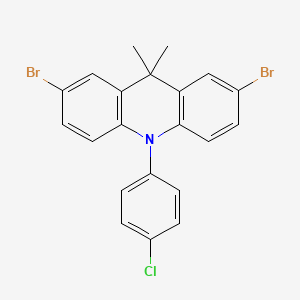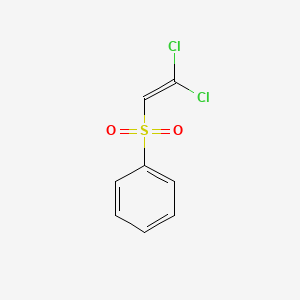
2,2-Dichloroethenylsulfonylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2,2-Dichlorovinyl)sulfonyl)benzene: is an organic compound with the molecular formula C8H6Cl2O2S. It is a sulfone derivative characterized by the presence of a dichlorovinyl group attached to a sulfonylbenzene moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2,2-Dichlorovinyl)sulfonyl)benzene typically involves the reaction of benzene with a suitable sulfonylating agent, followed by the introduction of the dichlorovinyl group. One common method involves the use of sulfuryl chloride (SO2Cl2) as the sulfonylating agent, which reacts with benzene to form benzenesulfonyl chloride. This intermediate is then reacted with 1,1-dichloroethylene under appropriate conditions to yield ((2,2-Dichlorovinyl)sulfonyl)benzene .
Industrial Production Methods: Industrial production of ((2,2-Dichlorovinyl)sulfonyl)benzene may involve similar synthetic routes but on a larger scale. The process typically requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: ((2,2-Dichlorovinyl)sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: ((2,2-Dichlorovinyl)sulfonyl)benzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocycles and pharmaceuticals .
Biology and Medicine: In biological research, the compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It may also be used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, ((2,2-Dichlorovinyl)sulfonyl)benzene is utilized in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique chemical properties make it valuable for various industrial processes .
作用機序
The mechanism of action of ((2,2-Dichlorovinyl)sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, potentially disrupting their normal function and leading to biological effects .
類似化合物との比較
- ((Phenylethynyl)sulfonyl)benzene
- ((Phenylsulfonyl)methyl)benzene
- ((2,2-Dichlorovinyl)sulfonyl)ethane
Comparison: ((2,2-Dichlorovinyl)sulfonyl)benzene is unique due to the presence of the dichlorovinyl group, which imparts distinct chemical reactivity compared to other sulfonylbenzene derivatives. This uniqueness makes it valuable for specific applications where the dichlorovinyl functionality is required .
特性
CAS番号 |
3559-73-7 |
|---|---|
分子式 |
C8H6Cl2O2S |
分子量 |
237.10 g/mol |
IUPAC名 |
2,2-dichloroethenylsulfonylbenzene |
InChI |
InChI=1S/C8H6Cl2O2S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-6H |
InChIキー |
JRPMGNBRJKEHHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide](/img/structure/B12972839.png)
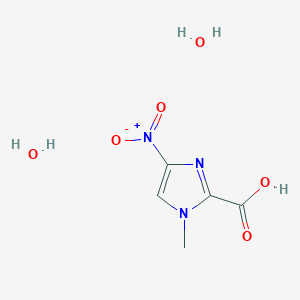
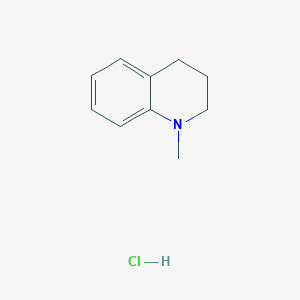
![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B12972848.png)

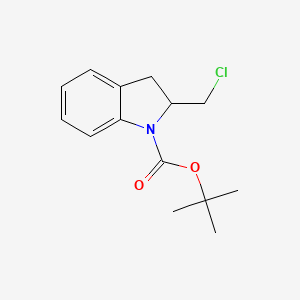

![2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide](/img/structure/B12972870.png)
